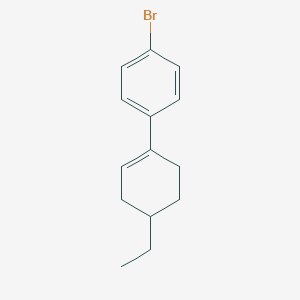
Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is a chemical compound with the molecular formula C8H15O3P It is an organophosphorus compound that features a phosphonate group attached to a 3-methylpenta-1,2-dien-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate typically involves the reaction of appropriate phosphonate precursors with 3-methylpenta-1,2-diene. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.
化学反応の分析
Types of Reactions
Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphonate substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those involving phosphorus-containing functional groups.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism by which Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biochemical systems, the phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or substrate for enzymes that process phosphate-containing molecules. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
- Dimethyl (3-methylpenta-2,4-dien-1-yl)phosphonate
- Dimethyl (3-methylpenta-1,3-dien-1-yl)phosphonate
- Dimethyl (3-methylpenta-2,3-dien-1-yl)phosphonate
Uniqueness
Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is unique due to its specific dienyl structure, which imparts distinct reactivity and stability compared to other similar phosphonates. This uniqueness makes it valuable for specialized applications in synthetic chemistry and biochemical research.
特性
CAS番号 |
66133-08-2 |
|---|---|
分子式 |
C8H15O3P |
分子量 |
190.18 g/mol |
InChI |
InChI=1S/C8H15O3P/c1-5-8(2)6-7-12(9,10-3)11-4/h7H,5H2,1-4H3 |
InChIキー |
UFMXVSDHUDBRKR-UHFFFAOYSA-N |
正規SMILES |
CCC(=C=CP(=O)(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)


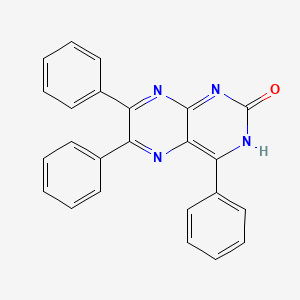
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)

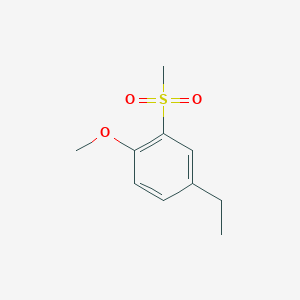
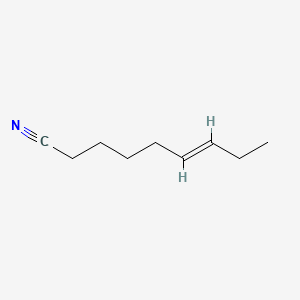

![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)

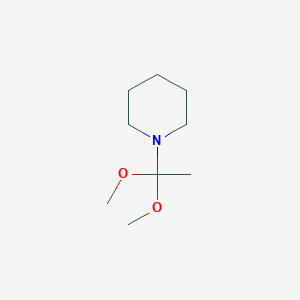
![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
